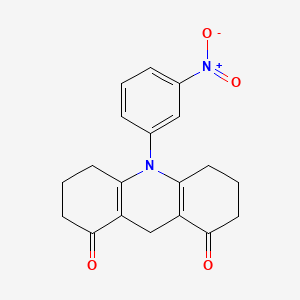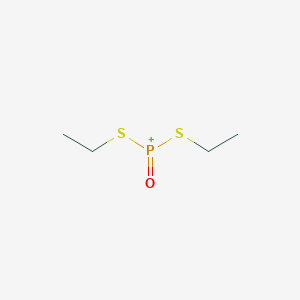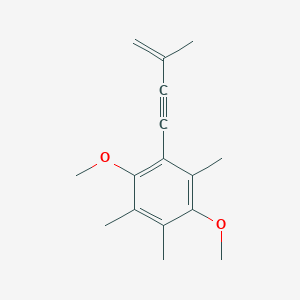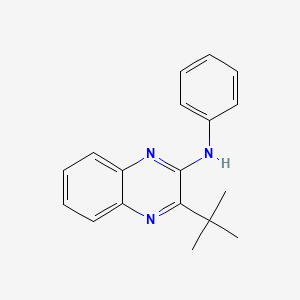![molecular formula C13H17FN2O B14268419 2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- CAS No. 189069-81-6](/img/structure/B14268419.png)
2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- is an organic compound with the molecular formula C13H17FN2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring via a carboxamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- typically involves the reaction of 3-fluorobenzylamine with piperidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-fluorophenyl)methyl]piperidine-2-carboxamide
- N-Methyl-3-piperidinecarboxamide hydrochloride
- 2-oxo-3-piperidinecarboxamide
Uniqueness
2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]- is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the fluorine substitution .
Propiedades
Número CAS |
189069-81-6 |
|---|---|
Fórmula molecular |
C13H17FN2O |
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-3-4-10(8-11)9-16-13(17)12-6-1-2-7-15-12/h3-5,8,12,15H,1-2,6-7,9H2,(H,16,17) |
Clave InChI |
ZVGQLECYJNZPHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(=O)NCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

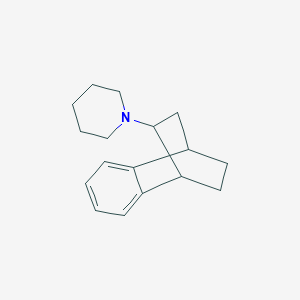
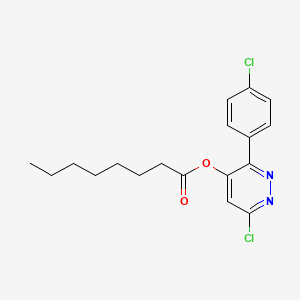
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
